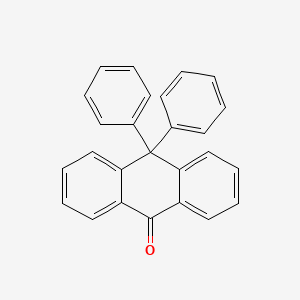

10,10-Diphenylanthrone

Description

Structure

3D Structure

Properties

IUPAC Name |

10,10-diphenylanthracen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O/c27-25-21-15-7-9-17-23(21)26(19-11-3-1-4-12-19,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTDSUGSDVZUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Organic Chemistry and Materials Science

The importance of 10,10-Diphenylanthrone stems from its utility as both a functional molecule and a versatile synthetic intermediate. Its rigid, bulky structure and inherent photophysical characteristics are central to its applications.

In the realm of organic chemistry , 10,10-disubstituted anthrones are widely applied in the synthesis of complex molecules and materials. acs.org The compound itself is a white crystalline solid known for its high absorption coefficients and strong fluorescence, making it valuable as a photosensitizer. lookchem.com This property is crucial in photochemical reactions where the absorption of light is required to initiate a chemical change. Furthermore, derivatives of anthrone (B1665570) have been developed for specialized applications, such as the selective detection of anions like cyanide through electrochemical methods, demonstrating the adaptability of the anthrone core for creating sophisticated chemical sensors. rsc.org

In materials science , this compound is a key precursor for high-performance organic electronic materials. It is particularly noted for its use in synthesizing materials for Organic Light-Emitting Diodes (OLEDs). acs.orglookchem.com The bromo-derivative of 10,10-disubstituted anthrone is an important intermediate for creating organic luminescent materials that exhibit excellent thermal stability and current efficiency. acs.org A significant application is in the synthesis of spiro compounds, such as 9,9'-spirobifluorene (SBF), which are used as host materials in OLEDs. acs.orgacs.org The spiro linkage, which connects two molecular systems through a single common sp³-hybridized atom, creates a rigid, three-dimensional structure. acs.org This structure prevents the close packing of molecules, thereby enhancing morphological stability and ensuring a high glass transition temperature (Tg), which is critical for the longevity and performance of OLED devices. acs.org Derivatives of this compound have been specifically used in the hole transport layer of fluorescent organic light-emitting devices. google.com

Table 1: Properties and Applications of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₂₆H₁₈O lookchem.com |

| CAS Number | 3216-03-3 lookchem.com |

| Physical State | Yellowish powder / White crystalline solid lookchem.com |

| Solubility | Insoluble in water, soluble in organic solvents. lookchem.com |

| Key Feature | Anthracene (B1667546) core with two phenyl groups at the 10,10 positions. lookchem.com |

| Primary Applications | Photosensitizer, Intermediate for organic luminescent materials (OLEDs). acs.orglookchem.com |

Historical Context of Anthrone Derivatives in Research

Grignard Reagent-Based Approaches

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds, making them central to the synthesis of this compound. reachemchemicals.comvapourtec.com These organomagnesium halides react with electrophilic carbonyl carbons, such as those in ketones and esters, through nucleophilic addition. reachemchemicals.comvapourtec.com The phenyl derivative, phenylmagnesium bromide, is the specific reagent required to introduce the phenyl groups onto the anthrone skeleton. miracosta.eduscientificlabs.co.uk

Synthesis from Diphenylphthalide

The synthesis of this compound from 3,3-diphenylphthalide represents a plausible, though less commonly documented, route. This method would theoretically involve the reaction of the lactone (a cyclic ester) with a Grignard reagent. In a typical Grignard reaction with a lactone, the nucleophile attacks the carbonyl carbon, leading to the cleavage of the ester bond and ring-opening. A second equivalent of the Grignard reagent can then add to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. Adapting this to form this compound would require a subsequent intramolecular cyclization step to form the central anthracene (B1667546) ring, a process that may be influenced by ring-chain tautomerism factors in substituted phthalides. molaid.com

Reactions with Substituted Anthrones

A more direct and widely utilized Grignard-based approach involves the reaction of an anthrone precursor with phenylmagnesium bromide. Anthrone itself (9(10H)-anthracenone) can be reacted with an excess of phenylmagnesium bromide. The Grignard reagent adds to the ketone at the C9 position. However, to achieve the 10,10-disubstitution pattern of the target molecule, the starting material is typically an anthraquinone (B42736) derivative which is then converted, or a precursor that can be readily functionalized.

For instance, a method for preparing 10,10-disubstituted anthrones involves reacting a suitable precursor with a phenyl Grignard reagent. google.com The reaction of anthrone with picolyl chloride hydrochloride has been shown to produce 10,10-disubstituted anthrones, demonstrating the reactivity of the C10 position. researchgate.net The reaction of β-cyclohexanedione with phenylmagnesium bromide has also been investigated, showcasing the versatility of this reagent. scientificlabs.co.uk

Friedel-Crafts Acylation and Related Cyclization Strategies

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. reachemchemicals.com Friedel-Crafts acylation, specifically, involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. reachemchemicals.com This strategy can be applied intramolecularly to construct cyclic ketones, including the tricyclic system of anthrone.

The synthesis of the anthrone core can be achieved via the intramolecular Friedel-Crafts acylation of 2-benzoylbenzoic acid or its derivatives. google.comnih.gov This reaction is typically performed by heating the carboxylic acid substrate in the presence of a catalyst. While traditional condensing agents include strong acids like H₂SO₄ or polyphosphoric acid (PPA), modern, more environmentally benign methods utilize solid acid catalysts. nih.gov

| Catalyst Type | Substrate Example | Product | Yield | Reference |

| Nafion-H | 2-Benzoylbenzoic acid | Anthraquinone | 95% | google.com |

| Heteropoly Acids | 2-Benzoylbenzoic acid | Anthraquinone | Good | nih.gov |

| Heteropoly Acids | 2-Phenoxybenzoic acid | Xanthone | Good | nih.gov |

This table presents examples of intramolecular Friedel-Crafts acylation to form related cyclic ketones.

Once the anthrone or anthraquinone skeleton is formed via cyclization, the synthesis can proceed to the final product. If anthraquinone is the intermediate, it must first be reduced to anthrone. Subsequently, the addition of two phenyl groups at the C10 position is typically achieved via a Grignard reaction, as detailed in the previous section.

Advanced Synthetic Routes for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound allows for the modulation of its chemical and physical properties. Advanced routes focus on creating substituted analogues, such as bromo-derivatives, through multi-step sequences or developing more efficient, "facile" pathways.

Preparation of Bromo-Substituted this compound

The introduction of a bromine atom onto the aromatic rings of this compound creates a valuable synthetic handle for further functionalization. A patented method describes the preparation of 2-bromo-10,10-diphenylanthrone from o-carboxybenzaldehyde and an m-dibromobenzene Grignard reagent. google.com The key steps of this synthesis are outlined below.

| Step | Description | Key Reagents |

| 1. Esterification | The starting carboxylic acid is converted to its methyl ester. | Methanol, Sulfuric Acid |

| 2. Tertiary Alcoholation | A Grignard reaction is performed to create a tertiary alcohol intermediate. | Grignard Reagent |

| 3. Cyclization | An intramolecular cyclization reaction forms the dihydroanthracene ring system. | Boron tribromide |

| 4. Oxidation | The intermediate is oxidized to the final anthrone product. | Manganese dioxide, Trifluoroacetic acid |

This table summarizes the synthetic sequence for 2-bromo-10,10-diphenylanthrone as described in the patent literature. google.com

Another example is the synthesis of 10-(4-bromophenyl)-10-phenylanthracen-9(10H)-one (DphAn-Br), which was achieved with a 75% yield. rsc.org This demonstrates the targeted synthesis of derivatives where only one of the phenyl groups at the C10 position is brominated.

Facile Synthesis Approaches

A facile synthetic route is characterized by simple reaction conditions, high yields, and the use of readily available and inexpensive starting materials. The patented method for preparing 2-bromo-10,10-disubstituted anthrones is described as having such advantages. google.com

Another facile approach involves the direct reaction of anthrone with picolyl chloride hydrochloride in refluxing toluene, which yields 10,10-bis(pyridinylmethyl)-9(10H)-anthrones in good yields (63-68%). researchgate.net While this produces a different derivative, the simplicity of the one-step reaction highlights a strategy that could potentially be adapted for other 10,10-disubstituted anthrones. This method avoids complex multi-step procedures and harsh reagents, making it an attractive pathway for generating derivatives of the core structure. researchgate.net

Stereochemical Considerations in Synthesis of Related Spiro Structures

The synthesis of spiro compounds, where two rings are linked by a single common atom, from this compound and its derivatives introduces significant stereochemical complexity. The rigid, tricyclic anthracenone (B14071504) framework serves as a scaffold for creating unique three-dimensional structures with potential applications in materials science and medicinal chemistry. The stereochemistry of these molecules is primarily determined by the nature of the synthetic route and the substituents on the reacting molecules.

A key method for creating spiro structures from anthrone derivatives is the 1,3-dipolar cycloaddition reaction. For instance, derivatives of anthrone, such as 10-benzylideneanthracen-9(10H)-ones, can act as dipolarophiles in reactions with azomethine ylides. These ylides are often generated in situ from the decarboxylative condensation of an isatin (B1672199) and an α-amino acid like sarcosine. mdpi.com This multicomponent reaction leads to the formation of complex dispiro compounds, specifically spiro acs.orgmdpi.comdihydroanthracene[9,3′]-pyrrolidine and spiro[oxindole-3,2′-pyrrolidine] motifs joined together. mdpi.com

The reaction is highly regio- and diastereoselective. mdpi.comproquest.com The azomethine ylide can approach the double bond of the 10-benzylideneanthracen-9(10H)-one from two different faces, potentially leading to two diastereomers (syn- and anti-). However, experimental findings often show the exclusive or predominant formation of a single diastereomer. mdpi.com The stereochemistry of the resulting product, such as (2′S,4′S)-1′-Methyl-4′-phenyl-10H-dispiro[anthracene-9,3′-pyrrolidine-2′,3′′-indoline]-2′′,10-dione, has been confirmed through techniques like 1H-NMR spectroscopy. mdpi.com The relative configuration of the stereocenters in the newly formed pyrrolidine (B122466) ring is a critical aspect of the synthesis.

The scope of this stereoselective synthesis has been explored with various substituted benzaldehydes used to create the initial 10-benzylideneanthracen-9(10H)-one dipolarophile. The electronic nature of the substituents on the aryl group of the benzylidene moiety can influence the reaction, but the high stereoselectivity is generally maintained across different derivatives. mdpi.com

Below is a table summarizing the synthesis of various dispirooxindoles embedded with an anthracene core via a stereoselective 1,3-dipolar cycloaddition reaction.

| Compound | Aryl Group (Ar) from Benzaldehyde | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6a | C6H5 | 81 | 231-233 |

| 6b | 4-CH3C6H4 | 84 | 248-250 |

| 6c | 4-FC6H4 | 86 | 261-263 |

| 6d | 4-ClC6H4 | 88 | 272-274 |

| 6e | 4-BrC6H4 | 89 | 284-286 |

| 6f | 4-NO2C6H4 | 92 | >300 |

| 6g | 3-NO2C6H4 | 94 | 291-293 |

| 6h | 2-ClC6H4 | 90 | 265-267 |

Another important stereochemical aspect arises when the spiro center itself becomes a stereocenter. This can be achieved by introducing asymmetric substituents to the spiro structure. acs.org For example, the reaction of 2-biphenylmagnesium iodide with this compound results in an intermediate that, upon dehydration, yields spiro-9-fluorene-9'-[10,10-diphenyl-9,10-dihydroanthracene]. acs.org While this specific product is achiral, modifications to the parent structure can induce chirality. If different substituents are attached at the 2,2'- and 7,7'-positions of a spirobifluorene core, the molecule's point group changes from D2d (achiral) to C2 (chiral and optically active). acs.org These principles are applicable to spiro compounds derived from this compound. The perpendicular arrangement of the two molecular halves in spiro compounds is a key feature that suppresses intermolecular interactions and can lead to materials with high glass transition temperatures (Tg), which is beneficial for morphological stability in applications like organic light-emitting diodes (OLEDs). acs.orgacs.org

The absolute stereochemistry of such chiral spiro compounds can be determined using techniques like circular dichroism (CD) spectroscopy. The splitting of UV absorption bands into a couplet with positive and negative signs in the CD spectrum indicates coupling between the crossed chromophores, and the sign of these bands can be correlated to the absolute configuration of the spiro center. acs.org

Chemical Reactivity and Transformation Mechanisms of 10,10 Diphenylanthrone

Oxidative Reactions

The chemical framework of 10,10-diphenylanthrone can be synthesized through oxidative reactions. Research and patent literature describe methods where a precursor molecule is oxidized to create the anthrone (B1665570) structure. A notable example is the synthesis of bromo-substituted this compound, a valuable intermediate for organic luminescent materials. google.com

In one documented synthesis, a precursor compound is oxidized to yield 2-bromo-10,10-diphenylanthrone. google.com This transformation is facilitated by the use of specific reagents that act as promoters for the oxidation process. The reaction employs manganese dioxide (MnO₂) as the oxidizing agent in the presence of trifluoroacetic acid (TFA), which acts as an accelerator. google.com This method highlights a pathway to functionalized this compound derivatives through controlled oxidation.

Table 1: Oxidative Synthesis of 2-bromo-10,10-diphenylanthrone google.com

| Precursor Compound | Oxidizing Agent | Promoter/Accelerator | Product |

| Compound 5 (precursor) | Manganese Dioxide (MnO₂) | Trifluoroacetic Acid | 2-bromo-10,10-diphenylanthrone |

The molar ratio of the precursor to trifluoroacetic acid and manganese dioxide is specified as 1:0.1:1 to optimize the reaction. google.com

Cyclization Reactions and Spiro Compound Formation

This compound serves as a key precursor in the synthesis of complex spiro compounds. acs.org Spiro compounds, which feature two rings linked by a single common atom, are of significant interest in materials science, particularly for organic optoelectronics, due to their rigid, sterically demanding structures that can prevent intermolecular interactions and excimer formation. acs.orgacs.org

A significant transformation of this compound involves its reaction with organometallic reagents, such as Grignard reagents, followed by an acid-catalyzed cyclization to form a spirocyclic system. For instance, the reaction of this compound with the Grignard reagent derived from 2-iodobiphenyl (B1664525) (2-IMg-C₆H₄Ph) initially produces a tertiary alcohol intermediate. acs.orgacs.org Subsequent treatment of this intermediate with boiling acetic acid quantitatively yields a spiro compound, spiro-9-fluorene-9'-[10,10-diphenyl-9,10-dihydroanthracene]. acs.orgacs.org

This type of reaction, where an intramolecular cyclization occurs, is a powerful method for constructing the unique three-dimensional architecture of spiro compounds from the relatively planar anthrone scaffold. wikipedia.org

Table 2: Synthesis of a Spiro Compound from this compound acs.orgacs.org

| Starting Material | Reagent | Intermediate | Cyclization Agent | Final Product |

| This compound | 2-IMg-C₆H₄Ph | 9-[2-biphenyl]-10,10-diphenyl-9,10-dihydro-9-anthranol | Acetic Acid (boiling) | spiro-9-fluorene-9'-[10,10-diphenyl-9,10-dihydroanthracene] |

Reaction Intermediates and Mechanistic Studies

The transformation of this compound into more complex structures proceeds through identifiable reaction intermediates. The study of these intermediates is crucial for understanding the reaction mechanism.

In the formation of spiro compounds from this compound, the reaction pathway involves a distinct, isolable intermediate. acs.orgacs.org The initial step is a nucleophilic addition of a Grignard reagent to the carbonyl group of the anthrone. For example, when this compound reacts with 2-IMg-C₆H₄Ph, the resulting intermediate is 9-[2-biphenyl]-10,10-diphenyl-9,10-dihydro-9-anthranol. acs.orgacs.org This tertiary alcohol is the product of the addition reaction and serves as the direct precursor to the final spiro compound.

The mechanism then proceeds to the next stage: an acid-catalyzed intramolecular cyclization. The boiling acetic acid protonates the hydroxyl group of the intermediate, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation, which is then attacked by the adjacent phenyl ring in an electrophilic aromatic substitution, closing the ring and forming the spiro junction. This mechanistic pathway, proceeding through a stable alcohol intermediate, is a classic example of a Grignard reaction followed by acid-catalyzed cyclization.

Catalytic Aspects in Transformations and Synthesis

Catalysts and promoters play a significant role in the synthesis and transformation of this compound and its derivatives, enabling reactions to proceed under specific and controlled conditions.

In the synthesis of functionalized anthrones, such as 2-bromo-10,10-diphenylanthrone, certain reagents are used to accelerate key steps. A patent describes a multi-step synthesis where a ring-closure reaction to form the anthracene (B1667546) core is accomplished by reacting a precursor with boron tribromide. google.com In the subsequent oxidation step to form the final anthrone product, manganese dioxide is used as the oxidant, while trifluoroacetic acid is added as an accelerator, highlighting its role in promoting the reaction's efficiency. google.com

While not a catalyst in the classical sense of being regenerated, the use of these promoters is essential for the viability of the synthetic route. They facilitate crucial bond-forming or bond-breaking events, such as the cyclization to form the tricyclic system or the final oxidation to the anthrone ketone, guiding the transformation towards the desired product. google.com

Despite a comprehensive search for scientific literature, detailed experimental and computational data specifically for the compound this compound, as required by the provided outline, is not available in published research. While the compound is known and used in chemical synthesis, in-depth studies focusing on its specific electronic structure and advanced photophysical properties appear to be scarce.

General information indicates that this compound is a fluorescent organic compound, but the quantitative data necessary to populate the requested sections—including specific HOMO/LUMO energy levels, precise dihedral angles, solvent-dependent emission spectra, and fluorescence lifetimes—could not be located. Research on related anthrone and anthracene derivatives exists nih.govmdpi.comrtu.lv, but this information cannot be substituted to maintain scientific accuracy for this compound, as the presence and positioning of the phenyl and carbonyl groups uniquely determine the molecule's properties.

Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the specified outline based on currently accessible scientific data.

Advanced Spectroscopic and Computational Investigations of 10,10 Diphenylanthrone

Advanced Photophysical Characterization Techniques

Fluorescence Spectroscopy Research

Time-Resolved Fluorescence Spectroscopy

Time-Resolved Fluorescence Spectroscopy (TRFS) is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules by measuring the decay of fluorescence intensity over time following excitation by a short pulse of light. lcms.czlookchem.com This provides critical information on fluorescence lifetimes (τ) and the kinetics of various de-excitation processes.

The parent compound, Anthrone (B1665570), is generally weakly fluorescent in solution at room temperature. Its lowest singlet excited state is often described as having n-π* character, which typically leads to efficient intersystem crossing to the triplet state and thus, low fluorescence quantum yields. In contrast, the isomer 9,10-Diphenylanthracene (B110198) (DPA) is a benchmark blue-emitting fluorophore known for its very high fluorescence quantum yield (Φ_F), often approaching unity (100%) in non-polar solvents, with a fluorescence lifetime of several nanoseconds. rsc.org

The fluorescence properties of 10,10-Diphenylanthrone are expected to be intermediate or distinct from these analogues. The sp³-hybridized carbon at the 10-position decouples the phenyl groups from the anthracene (B1667546) π-system, preventing the extended conjugation seen in DPA. However, the rigid, spiro-like structure can influence radiative and non-radiative decay rates. The presence of the carbonyl group suggests that the low-lying n-π* state may play a significant role, potentially quenching fluorescence through efficient intersystem crossing, similar to Anthrone.

Table 1: Comparison of Fluorescence Properties of Analogue Compounds

| Compound | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |

|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | ~1.0 | Cyclohexane | rsc.org |

| Anthrone | Low | Various | General knowledge |

| This compound | Not reported in literature | N/A |

Luminescence Studies and Mechanisms (e.g., Thermally Activated Delayed Fluorescence, Phosphorescence)

Luminescence encompasses both fluorescence and phosphorescence, which arise from singlet and triplet excited states, respectively. For this compound, which is an aromatic ketone, phosphorescence is an expected luminescence mechanism. Aromatic ketones typically exhibit phosphorescence from their lowest triplet state (T₁), which is often n-π* in character. This T₁(n,π) state is efficiently populated via intersystem crossing (ISC) from the corresponding S₁(n,π) singlet state, a process governed by El-Sayed's rule. The phosphorescence is characterized by a longer lifetime (microseconds to seconds) compared to fluorescence.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables fluorescence from the triplet state via reverse intersystem crossing (RISC) back to the singlet state. This process requires a very small energy gap between the S₁ and T₁ states (ΔE_ST). While TADF has been successfully engineered in some complex anthrone-based donor-acceptor systems, this compound lacks the specific electronic structure (i.e., strong donor and acceptor groups to induce charge-transfer character and lower ΔE_ST) required for efficient TADF. nih.govacs.org Therefore, TADF is not an anticipated luminescence mechanism for this molecule.

Triplet Exciton (B1674681) Dynamics

The triplet exciton dynamics of this compound are predicted to be dominated by the nature of its lowest triplet state, T₁(n,π*), localized on the carbonyl group. Following photoexcitation, this triplet state is expected to be populated rapidly and efficiently from the S₁ state.

The primary decay pathways for this triplet exciton would include:

Phosphorescence: Radiative decay from T₁ to the ground state (S₀).

Non-Radiative Decay: Internal conversion from T₁ to S₀.

Photochemical Reaction: Triplet ketones are well-known to undergo hydrogen abstraction from suitable donor molecules (like solvents) to form a ketyl radical. iitk.ac.in For this compound, this would result in the formation of a 10-hydroxy-10,10-diphenylanthracenyl radical. This chemical reaction is often a highly efficient quenching pathway for the triplet state.

Reverse Intersystem Crossing (RISC) Phenomena

Reverse intersystem crossing (RISC) is the process of transitioning from a triplet excited state to a singlet excited state (Tₙ → Sₘ). berkeley.edu It is the key step in the mechanism of TADF. The rate of RISC is highly dependent on the energy gap (ΔE_ST) between the lowest singlet and triplet states; a smaller gap facilitates the process. scispace.com

For this compound, the lowest singlet and triplet states are expected to be of n-π* character. The typical S₁-T₁ splitting for n-π* states in aromatic ketones is significant, making thermal energy insufficient to promote RISC efficiently at room temperature. Consequently, RISC is not considered a significant phenomenon in the photophysics of this compound, and the molecule is not expected to be a TADF emitter.

Advanced Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. libretexts.org The UV-Vis spectrum of this compound is expected to be a composite of the transitions associated with its anthracene core and the carbonyl group.

The spectrum should exhibit two main types of transitions:

π-π Transitions:* These are strong, high-energy absorptions associated with the conjugated π-system of the anthracene moiety. They are responsible for the characteristic structured absorption bands seen in anthracene and its derivatives like DPA. rsc.org

n-π Transition:* This is a weak, lower-energy absorption associated with the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is formally forbidden by symmetry, resulting in a low molar absorptivity (ε).

Table 2: Comparison of UV-Vis Absorption Maxima (λ_max) of Analogue Compounds

| Compound | λ_max (π-π) [nm] | λ_max (n-π) [nm] | Solvent | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | 353, 372, 392 | N/A | Cyclohexane | rsc.org |

| Anthrone | ~255, 300-340 (broad) | ~360-380 | Ethanol | General knowledge |

| This compound | Not reported | Not reported | N/A |

Electrochemical Properties and Redox Behavior

The electrochemical properties of a molecule, typically studied using techniques like Cyclic Voltammetry (CV), describe its ability to be oxidized (lose electrons) and reduced (gain electrons). For this compound, no experimental CV data is published. However, its redox behavior can be predicted by considering its functional components.

Reduction: The molecule is expected to undergo reduction at the electrophilic carbonyl group. This process would be a one-electron reduction to form a radical anion. The potential for this reduction is likely to be similar to that of other aromatic ketones like Anthrone or Benzophenone.

Oxidation: Oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO). The HOMO is likely to be localized on the electron-rich diphenyl-substituted anthracene core. The potential for this oxidation may be compared to that of related anthracene structures.

A hypothetical cyclic voltammogram would likely show a quasi-reversible or irreversible reduction wave for the ketone and an oxidation wave at a positive potential corresponding to the anthracene system.

Table 3: Comparison of Electrochemical Potentials of Analogue Compounds

| Compound | Process | Potential (V vs. ref.) | Reference Electrode | Reference |

|---|---|---|---|---|

| Benzophenone | Reduction (E_pc) | -1.76 | vs. Fc/Fc+ | General knowledge |

| 9,10-Diphenylanthracene (DPA) | Oxidation (E_ox) | +1.15 | vs. SCE | General knowledge |

| This compound | Reduction/Oxidation | Not reported | N/A |

Note: Potentials are highly dependent on solvent and electrolyte conditions.

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction potentials of a molecule, providing insights into the energy levels of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific cyclic voltammetry data for this compound is not extensively reported, analysis of related structures provides a strong basis for understanding its electrochemical behavior. The core structure, anthrone, and the closely related 9,10-diphenylanthracene have been studied, and their redox properties offer valuable comparative insights.

The electrochemical reduction of quinone and anthrone derivatives typically involves the carbonyl group(s). researchgate.netresearchgate.net For anthrone, the carbonyl group at the C9 position is the primary site of reduction. The introduction of two phenyl groups at the C10 position in this compound is expected to influence the reduction potential through steric and electronic effects. These bulky groups can alter the planarity of the molecule, affecting the conjugation of the π-system and, consequently, the energy of the LUMO.

Studies on anthracene derivatives show that functionalization can modulate redox potentials. rsc.org The electron-withdrawing nature of the carbonyl group in this compound facilitates reduction by lowering the energy of the LUMO, making it a better electron acceptor compared to its parent hydrocarbon, 10,10-diphenyl-9,10-dihydroanthracene. Conversely, the oxidation process, which involves the removal of an electron from the HOMO, is expected to be more difficult compared to anthracene, due to the electron-withdrawing effect of the carbonyl group.

The redox potentials for anthraquinone (B42736) derivatives are sensitive to the nature and position of substituents. rsc.org While this compound is not a quinone, the principle that substituents significantly impact the electronic properties holds true. The phenyl groups at the C10 position, being sterically demanding, may twist the anthracene backbone, which could disrupt π-conjugation and shift the redox potentials.

A study on a Schiff base complex derived from anthracene-9(10H)-one reported a quasi-reversible reduction process, highlighting the electrochemical activity of the anthrone moiety. iosrjournals.org This supports the expectation of a distinct and measurable reduction peak for this compound in cyclic voltammetry.

Table 1: Comparative Electrochemical Data of Related Anthracene Derivatives

| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte | Reference |

| Anthraquinone | Reduction | -0.94 (1st), -1.53 (2nd) | DMF / TBAPF6 | rsc.org |

| 2,6-Di-tert-butyl-anthraquinone | Reduction | -0.99 (1st), -1.62 (2nd) | DMF / TBAPF6 | rsc.org |

| Anthrone | Reduction | Not specified | Not specified | nih.gov |

| 9,10-Diphenylanthracene | Reduction | -1.95 (1st) | DMF / TBAI | Not specified |

Note: The data presented is for comparative purposes and was obtained under varying experimental conditions. Direct measurement of this compound is required for precise values.

Charge Transport Mechanisms

The transport of charge carriers (electrons and holes) in organic semiconductor materials is a critical factor determining their performance in electronic devices. In molecular solids like this compound, charge transport is typically governed by a hopping mechanism, where charges move between adjacent molecules. researchgate.net The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling and the reorganization energy associated with the charge transfer.

The molecular structure of this compound, with its bulky phenyl groups oriented nearly perpendicular to the anthracene plane, is expected to create significant steric hindrance. This can prevent the close π-π stacking that is often crucial for efficient charge transport in planar aromatic systems. researchgate.net Consequently, the charge carrier mobility in this compound is likely to be lower than that of planar anthracene derivatives.

Computational studies on anthrone and anthraquinone have provided theoretical estimates for their charge carrier mobilities. icm.edu.pl For anthrone, the calculated hole and electron mobilities are in the range characteristic of hopping transport. icm.edu.pl The introduction of the two phenyl groups at the C10 position in this compound would likely lead to a more disordered solid-state packing, which generally results in lower mobility due to increased energetic disorder and reduced electronic coupling between molecules.

The primary mechanism for charge transport in such disordered organic solids is phonon-assisted hopping, where the charge carrier moves from a localized state on one molecule to an adjacent one. The rate of this hopping is influenced by the spatial overlap of the molecular orbitals of neighboring molecules and the energy required to deform the molecular structure upon accepting or donating a charge (reorganization energy).

Hole and Electron Transport:

Hole Transport: Involves the movement of a positive charge (hole) through the HOMO levels of adjacent molecules. For this compound, the HOMO is primarily located on the anthracene core.

Electron Transport: Involves the movement of a negative charge (electron) through the LUMO levels. The electron-withdrawing carbonyl group in this compound localizes the LUMO, making it a potential n-type (electron-transporting) material. ossila.com

Computational studies on related organic semiconductors have shown that charge carrier mobility can be significantly influenced by molecular design. scielo.br For instance, expanding the aromatic system or introducing specific functional groups can enhance intermolecular interactions and improve mobility. In the case of this compound, the non-planar structure is a key determinant of its charge transport characteristics.

Table 2: Calculated Charge Carrier Mobilities for Anthrone

| Charge Carrier | Calculated Mobility (cm²/Vs) | Method | Reference |

| Hole | ~1.7 x 10⁻² | Marcus-Hush Theory | icm.edu.pl |

| Electron | ~4.7 x 10⁻² | Marcus-Hush Theory | icm.edu.pl |

Note: This data is for the parent compound anthrone and serves as a theoretical baseline. The mobilities for this compound are expected to differ due to the presence of the phenyl substituents.

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

10,10-Diphenylanthrone and its derivatives are versatile materials within the multilayered architecture of OLEDs. The anthracene (B1667546) core provides a foundation for high photoluminescence quantum efficiency and thermal stability, which are critical for device performance and longevity.

Hole Transport Layer Materials

While not conventionally used as a primary hole transport material (HTM) itself, the structural characteristics of this compound are relevant to the design of effective HTMs. Hole transport materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. Ideal HTMs possess high hole mobility, appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection, and high thermal stability to prevent degradation of the device.

Fluorene and other polycyclic aromatic hydrocarbon-based molecules, which share structural similarities with the anthracene core of this compound, are widely used as HTMs. For instance, fluorenyl-based HTMs are known to form stable amorphous states, which is crucial for creating uniform thin films in OLED fabrication. mdpi.com Derivatives of triphenylamine (B166846) and carbazole (B46965) are also common choices for HTMs due to their excellent hole mobility and chemical stability. mdpi.com The design of novel HTMs often involves creating a three-dimensional, non-planar molecular structure to inhibit crystallization and enhance morphological stability. The bulky, sp³-hybridized carbon center in this compound, with its two perpendicular phenyl rings, provides a structural blueprint that can be adapted to create materials with these desirable properties. For example, incorporating fluorenyl groups into TPD-like molecules has been shown to improve solubility and carrier transport, leading to OLEDs with significantly higher luminance compared to those using traditional HTMs. mdpi.com

Emitter Components and Device Performance

The anthracene moiety is a well-established blue-emitting chromophore, and this compound is recognized as a blue emitter for OLEDs. lookchem.com The substitution of two phenyl groups at the 10-position of the anthracene core can enhance photoluminescence efficiency and stability.

While specific device performance data for this compound is not extensively reported in publicly available literature, the performance of its close structural isomer, 9,10-diphenylanthracene (B110198) (DPA), provides a strong indication of its potential. DPA has been used to fabricate efficient blue OLEDs. In a device structure where DPA was doped into a bathocuproine (BCP) hole-blocking layer, efficient blue electroluminescence was achieved. researchgate.net The device exhibited a luminous efficiency of 2.9 cd/A and a maximum luminance of approximately 10,344 cd/m². researchgate.net The Commission Internationale de L'Eclairage (CIE) chromaticity coordinates were (0.145, 0.195), corresponding to a pure blue emission. researchgate.net

The performance of such devices is highly dependent on the device architecture, including the choice of adjacent transport layers and the doping concentration. The data below for a DPA-based OLED illustrates the typical performance metrics evaluated for such emitters.

| Parameter | Value |

|---|---|

| Device Structure | ITO/α-NPD/BCP:DPA(20%)/Alq₃/LiF/Al |

| CIE Coordinates (x, y) | (0.145, 0.195) |

| Luminous Efficiency (at 200 cd/m²) | 2.9 cd/A |

| Maximum Luminance | 10,344 cd/m² |

| Turn-on Voltage | ~4 V |

| Quantum Efficiency (QE) | 1.7% |

Exciplex Formation and Interfacial Phenomena in Devices

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor molecule, play a crucial role in the function of modern OLEDs. uq.edu.au They can act as emitters themselves or as hosts for phosphorescent or TADF dopants, often leading to devices with lower turn-on voltages and higher efficiencies. frontiersin.orgrsc.org The formation of an exciplex occurs at the interface between the donor (often the hole-transporting layer, HTL) and the acceptor (often the electron-transporting layer, ETL). uq.edu.au

The anthracene core, as present in this compound, is a known component in materials that form exciplexes. For example, exciplex emission has been observed at the interface of the hole-transporting material N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) and the electron-transporting material 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ). uq.edu.au Given that this compound possesses a high-energy triplet state, it or its derivatives could potentially serve as the electron-accepting component in an exciplex system when paired with a suitable donor material with a high HOMO level, such as TCTA (4,4′,4″-tris(carbazol-9-yl)triphenylamine). The formation of such an exciplex would be characterized by a broad, red-shifted emission spectrum compared to the fluorescence of the individual molecules. This interfacial phenomenon is critical for charge separation, recombination, and energy transfer processes within the OLED.

Application in TADF-OLEDs and Phosphorescent OLEDs

The efficiency of OLEDs can be significantly enhanced by harvesting triplet excitons, which account for 75% of the excitons formed under electrical excitation. This is achieved using either phosphorescent emitters (in PhOLEDs) or through thermally activated delayed fluorescence (TADF).

In PhOLEDs, a host material with a high triplet energy is required to efficiently transfer energy to a phosphorescent guest dopant. researchgate.net The rigid, bulky structure of this compound and its derivatives, such as spiro-configured molecules, makes it a candidate for host materials. acs.org These structures can prevent triplet-triplet annihilation and ensure efficient energy transfer to the phosphorescent emitter. Pure hydrocarbon hosts are gaining attention as they can offer high triplet energies and improved stability compared to heteroatom-containing hosts. nih.gov

In the realm of TADF, materials must have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). acs.org This allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted. Exciplex systems are particularly well-suited for TADF because the spatial separation of the HOMO on the donor and the LUMO on the acceptor naturally leads to a small ΔEₛₜ. sigmaaldrich.com While this compound itself is not a primary TADF emitter, its core can be incorporated into more complex donor-acceptor molecules or be used as a component in an exciplex-forming system designed for TADF. For instance, an exciplex co-host system has been shown to dramatically reduce the efficiency roll-off in green phosphorescent OLEDs, maintaining an external quantum efficiency (EQE) of 22.16% even at a high luminance of 10,000 cd/m². rsc.org

Advanced Photosensitizer Applications

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. This compound is widely recognized as a photosensitizer. lookchem.com Upon absorption of light, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state. This excited triplet state can then transfer its energy or an electron to other molecules.

| Property | Description | Importance |

|---|---|---|

| Singlet State Energy (Eₛ) | Energy of the lowest excited singlet state. | Determines the absorption wavelength. |

| Triplet State Energy (Eₜ) | Energy of the lowest excited triplet state. | Must be higher than the energy of singlet oxygen (~94 kJ/mol) for efficient energy transfer. |

| Intersystem Crossing Yield (Φᵢₛ꜀) | Efficiency of converting from the singlet to the triplet state. | A high yield is essential for efficient triplet state formation. |

| Triplet State Lifetime (τₜ) | The average time the molecule spends in the triplet state. | A longer lifetime increases the probability of interaction with other molecules like oxygen. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of generating singlet oxygen upon light absorption. | A primary measure of a Type II photosensitizer's effectiveness. |

Role in Organic Semiconductor Materials Design

The design of high-performance organic semiconductors is crucial for the advancement of organic electronics, particularly for organic field-effect transistors (OFETs). nih.gov The performance of an OFET is characterized by its charge carrier mobility (μ) and the on/off current ratio. Anthracene and its derivatives are important building blocks for organic semiconductors due to their planar structure, which can facilitate strong intermolecular π-π stacking, and their appropriate energy levels, which can impart good air stability. researchgate.net

The this compound structure provides a rigid, well-defined core that can be chemically modified to tune the electronic properties and solid-state packing of the resulting material. Attaching different functional groups or extending the π-conjugation can alter the HOMO/LUMO energy levels, solubility, and molecular ordering, which in turn dictates the performance of the semiconductor in a device. While data for OFETs based on this compound itself is scarce, research on related anthracene derivatives demonstrates their potential. For instance, a solution-processable anthracene derivative has been synthesized and used in a bottom-contact OFET, exhibiting p-type behavior. researchgate.net

The performance metrics for an OFET based on this related anthracene derivative are summarized below, illustrating the potential of this class of materials.

| Parameter | Value |

|---|---|

| Device Geometry | Bottom-contact |

| Hole Mobility (μ) | 3.74 x 10⁻⁴ cm²/Vs |

| On/Off Current Ratio | 5.05 x 10⁴ |

| Threshold Voltage (Vₜ) | -3.5 V |

The development of new organic semiconductors often focuses on achieving higher mobility and stability. The structural motif of this compound, with its potential for derivatization, offers a platform for creating new materials tailored for specific electronic applications. lookchem.comfrontiersin.org

Future Research Directions and Emerging Paradigms

Design of Next-Generation Anthrone-Based Functional Materials

The core anthrone (B1665570) structure of 10,10-diphenylanthrone serves as a versatile scaffold for the design of new functional materials with applications in medicine and organic electronics. google.com By chemically modifying this central unit, researchers aim to fine-tune the material's properties for specific applications.

Key strategies in the design of next-generation materials include:

Structural Modification: Introducing different substituent groups to the anthrone or phenyl rings can alter the electronic and steric properties of the molecule. For example, the synthesis of 10,10-disubstituted-2-bromoanthrone derivatives highlights a pathway to new organic luminescent materials with good thermal stability and current efficiency. google.com

Spiro Compounds: The creation of spiro-linked compounds, where two molecular systems are connected by a single common atom, is a promising approach. acs.org This strategy, which can involve this compound, leads to materials with high steric hindrance, which can prevent undesirable intermolecular interactions and improve solubility. acs.orgacs.org Such spiro compounds, like spirobifluorenes, are being explored for their potential in molecular electronics. acs.org

Polymer Integration: Incorporating the this compound moiety into polymer chains can create materials with enhanced film-forming properties and mechanical flexibility, crucial for applications in flexible electronics. acs.org

These design strategies are geared towards developing materials for a range of applications, including more efficient blue emitters for Organic Light-Emitting Diodes (OLEDs) and high-performance organic semiconductors for transistors and solar cells. lookchem.com

Advanced Characterization Methodologies In Situ and Operando

To fully understand and optimize the performance of materials based on this compound, it is crucial to study them under real-world operating conditions. In situ and operando spectroscopic techniques are indispensable tools for this purpose, as they allow researchers to observe the structural and electronic changes in a material as it functions within a device. ornl.govwikipedia.org

Operando spectroscopy, by definition, involves the simultaneous measurement of a material's properties while also assessing the device's performance, such as catalytic activity or efficiency. wikipedia.orgnih.gov This approach provides direct correlations between a material's state and its functional output. nih.gov

Advanced techniques applicable to the study of this compound-based materials include:

| Technique | Description | Insights Gained |

| Operando Raman Spectroscopy | Uses laser light to probe the vibrational modes of molecules within a functioning device. ornl.gov | Provides information on molecular structure, bond vibrations, and the presence of intermediate species during a reaction or electronic process. ornl.gov |

| Operando X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays to determine the local geometric and/or electronic structure around a specific element. d-nb.infonih.gov | Reveals changes in oxidation state and coordination environment of atoms within the material under operational conditions. d-nb.infonih.gov |

| In Situ X-ray Photoelectron Spectroscopy (XPS) | Analyzes the kinetic energy of electrons ejected from a material upon X-ray irradiation to determine elemental composition and chemical states. d-nb.info | Identifies the surface composition and chemical state of the catalyst or active layer during operation. d-nb.info |

| Operando Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation to identify functional groups and study molecular vibrations. d-nb.info | Probes the nature and reactivity of surface intermediates and adsorbed species during a catalytic reaction. d-nb.info |

| Hyphenated Techniques (e.g., GC-MS, LC-MS) | Combine separation techniques like gas or liquid chromatography with mass spectrometry for detailed analysis of complex mixtures. numberanalytics.commdpi.com | Although often used for ex situ analysis, they can be adapted to analyze reaction products in real-time when coupled with an operando reactor, providing insights into reaction pathways and selectivity. ornl.govnumberanalytics.com |

These advanced methodologies are critical for elucidating reaction mechanisms, identifying active sites, and understanding degradation pathways in devices incorporating this compound and its derivatives. nih.gov

Integration into Complex Organic Electronic Architectures

The integration of this compound and its derivatives into complex organic electronic architectures is a key area of research aimed at enhancing device performance and enabling new functionalities. lookchem.comeuropean-mrs.com Organic electronics leverages the unique properties of carbon-based materials, such as their flexibility and solution processability, to create innovative devices. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): this compound is recognized for its potential as a blue emitter in OLEDs due to its high photoluminescence efficiency. lookchem.com The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. The rigid, sterically demanding structure of anthrone derivatives helps to prevent concentration quenching and excimer formation, which are common issues in the solid state. acs.org

Organic Field-Effect Transistors (OFETs): The semiconducting properties of this compound derivatives make them suitable for use as the active channel material in OFETs. lookchem.comsigmaaldrich.com Research focuses on designing molecules that can self-assemble into highly ordered structures to maximize charge carrier mobility. mdpi.com The performance of OFETs is highly dependent on the purity of the organic semiconductor and the properties of the dielectric layer. sigmaaldrich.com

Organic Photovoltaics (OPVs): In OPVs, organic materials are used to convert sunlight into electricity. soleosenergy.com While less common than other materials, anthrone derivatives could potentially be incorporated into OPV device structures, for instance, as additives or as part of the donor or acceptor material to tune the electronic properties and morphology of the active layer. rsc.orgucla.edu The efficiency of OPVs is sensitive to the energy level alignment and the nanoscale morphology of the donor-acceptor blend. ucla.edu

The successful integration of these materials into multilayer device stacks requires careful consideration of the interfaces between different organic and inorganic layers to ensure efficient charge injection, transport, and collection. frontiersin.orgscispace.com

Theoretical Predictions for Enhanced Functional Material Development

Computational chemistry and materials modeling have become indispensable tools for accelerating the discovery and design of new functional materials. labinsights.nl By using theoretical calculations, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts toward the most promising candidates. labinsights.nlmit.edu

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. weizmann.ac.ilaps.org For this compound and its derivatives, DFT calculations can predict:

Geometric Structures: Optimized molecular geometries in both ground and excited states. rsc.org

Electronic Properties: Energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for determining charge transport characteristics. weizmann.ac.il

Spectroscopic Properties: Absorption and emission spectra, which are essential for applications in OLEDs and other optoelectronic devices. mdpi.com

Reaction Energetics: The feasibility and potential energy surfaces of chemical reactions, aiding in the design of synthetic pathways. acs.org

Time-Dependent DFT (TD-DFT): TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. rsc.orgrsc.org This is particularly important for designing materials for OLEDs and photovoltaics, where the behavior of excited states governs device performance. TD-DFT can be used to calculate singlet and triplet state energies, which is critical for understanding processes like thermally activated delayed fluorescence (TADF) and singlet fission. rsc.orgrsc.org

Advanced Computational Approaches:

Inverse Design: Emerging methods, some driven by active learning and generative models, can directly predict novel material structures that possess a desired set of properties, significantly accelerating the design cycle. arxiv.org

Multi-scale Modeling: Combining high-accuracy quantum chemistry methods with classical molecular mechanics (QM/MM) allows for the study of large molecular systems and the influence of the surrounding environment (like a solvent or a solid-state matrix) on the properties of the material. rsc.org

These computational techniques provide a fundamental understanding of structure-property relationships, enabling a rational, prediction-driven approach to the development of next-generation functional materials based on the this compound framework. acs.orgnaiss.se

Q & A

Q. What experimental designs optimize this compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal catalyst loading, temperature, and ligand ratios. Kinetic profiling via in-situ IR spectroscopy tracks intermediate formation, while Hammett plots correlate substituent effects with turnover frequencies (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.